3-methyl-11-(4-methylphenyl)-5-phenyl-8-oxa-6,11,14-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraene-10,13-dione
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Overview
Description
10-methyl-4-(4-methylphenyl)-8-phenyl-3,4-dihydro-1H-pyrido[3’,2’:4,5]furo[3,2-e][1,4]diazepine-2,5-dione is a complex organic compound with a unique structure that combines elements of pyridine, furan, and diazepine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-methyl-4-(4-methylphenyl)-8-phenyl-3,4-dihydro-1H-pyrido[3’,2’:4,5]furo[3,2-e][1,4]diazepine-2,5-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrido[3’,2’:4,5]furo[3,2-e][1,4]diazepine core, followed by the introduction of the methyl and phenyl groups through various substitution reactions. The reaction conditions often require the use of strong bases or acids, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
10-methyl-4-(4-methylphenyl)-8-phenyl-3,4-dihydro-1H-pyrido[3’,2’:4,5]furo[3,2-e][1,4]diazepine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
10-methyl-4-(4-methylphenyl)-8-phenyl-3,4-dihydro-1H-pyrido[3’,2’:4,5]furo[3,2-e][1,4]diazepine-2,5-dione has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes or as a potential therapeutic agent.
Medicine: Its unique structure may make it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 10-methyl-4-(4-methylphenyl)-8-phenyl-3,4-dihydro-1H-pyrido[3’,2’:4,5]furo[3,2-e][1,4]diazepine-2,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methylphenyl)-2,2:6,2-terpyridine
- 2-chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide
Uniqueness
10-methyl-4-(4-methylphenyl)-8-phenyl-3,4-dihydro-1H-pyrido[3’,2’:4,5]furo[3,2-e][1,4]diazepine-2,5-dione is unique due to its combination of pyridine, furan, and diazepine rings, which confer specific chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Properties
Molecular Formula |
C24H19N3O3 |
---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
3-methyl-11-(4-methylphenyl)-5-phenyl-8-oxa-6,11,14-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraene-10,13-dione |
InChI |
InChI=1S/C24H19N3O3/c1-14-8-10-17(11-9-14)27-13-19(28)26-21-20-15(2)12-18(16-6-4-3-5-7-16)25-23(20)30-22(21)24(27)29/h3-12H,13H2,1-2H3,(H,26,28) |
InChI Key |
RAYMDIXXMQAZOT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CC(=O)NC3=C(C2=O)OC4=C3C(=CC(=N4)C5=CC=CC=C5)C |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(=O)NC3=C(C2=O)OC4=C3C(=CC(=N4)C5=CC=CC=C5)C |
solubility |
0.3 [ug/mL] |
Origin of Product |
United States |
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